molecular formula C17H26O4 B072531 6-Gingerol CAS No. 1391-73-7

6-Gingerol

Cat. No.: B072531
CAS No.: 1391-73-7
M. Wt: 294.4 g/mol
InChI Key: NLDDIKRKFXEWBK-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gingerol is a phenolic phytochemical compound found in fresh ginger (Zingiber officinale). It is responsible for the pungent taste of ginger and is normally found as a yellow oil in the ginger rhizome, but can also form a low-melting crystalline solid. Gingerol is known for its various medicinal properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gingerol can be synthesized through several methods. One common synthetic route involves the aldol condensation of vanillin with acetone, followed by hydrogenation and subsequent oxidation. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation, and a catalyst like palladium on carbon for the hydrogenation step.

Industrial Production Methods: Industrial production of gingerol often involves extraction from ginger rhizomes. The extraction process can be optimized using various solvents and techniques. For instance, high-pressure extraction methods have been shown to yield higher concentrations of gingerol compared to traditional methods . The extracted gingerol is then purified using chromatographic techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Gingerol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Dehydration: Mild heating or drying conditions are sufficient to induce dehydration.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Major Products Formed:

    Zingerone: Formed through oxidation.

    Shogaols: Formed through dehydration.

    Dihydrogingerol: Formed through reduction.

Scientific Research Applications

Gingerol has a wide range of scientific research applications:

Mechanism of Action

Gingerol is part of a family of related compounds, including shogaols and paradols. These compounds share similar structures but differ in their pungency and biological activities:

Uniqueness of Gingerol: Gingerol is unique due to its balance of pungency and medicinal properties. It is less pungent than shogaols but still retains significant biological activity, making it a versatile compound for various applications.

Comparison with Similar Compounds

  • Shogaols
  • Paradols
  • Zingerone
  • Dihydrogingerol

Gingerol’s diverse range of applications and unique properties make it a compound of significant interest in both scientific research and industrial applications.

Biological Activity

6-Gingerol, a bioactive compound found in ginger (Zingiber officinale), has garnered significant attention due to its diverse biological activities. This article provides a comprehensive review of the biological properties of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is a phenolic compound characterized by its pungent flavor and numerous health benefits. Its chemical structure is shown below:

C17H26O4\text{C}_{17}\text{H}_{26}\text{O}_{4}

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Apoptosis Induction : this compound triggers apoptosis in cancer cells by activating multiple signaling pathways. For instance, it has been shown to increase the expression of NAG-1 (nonsteroidal anti-inflammatory drug-activated gene) through the PKC and GSK-3β pathways, leading to enhanced apoptosis in human colon cancer cells .
  • Cell Cycle Regulation : Research indicates that this compound induces cell cycle arrest at the G1 phase in hepatoma cells and G2/M phase arrest in colon cancer cells, effectively inhibiting cell proliferation .
  • Inhibition of Tumor Growth : In vivo studies have shown that this compound significantly reduces tumor volume and weight in models of lung cancer (A549 cells) by suppressing USP14 expression and promoting autophagy-dependent ferroptosis .

Case Study: Lung Cancer

A study involving A549 lung cancer cells treated with varying concentrations of this compound demonstrated a dose-dependent decrease in cell viability and tumor growth. The administration of this compound resulted in increased levels of reactive oxygen species (ROS) and autophagy markers, indicating its role in tumor suppression .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating various inflammatory mediators:

  • Reduction of Proinflammatory Cytokines : It effectively decreases levels of TNF-α, IL-6, and ICAM1 in liver disease models, suggesting its potential as a therapeutic agent for inflammatory conditions .
  • Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of oxidative stress pathways. For instance, this compound has been shown to reduce oxidative stress markers in models of liver damage induced by diethyl nitrosamine (DEN) .

Antioxidant Activity

The antioxidant properties of this compound contribute significantly to its biological activity:

  • Reactive Oxygen Species Scavenging : this compound enhances the expression of antioxidant enzymes such as γ-glutamylcysteine ligase (GCL) and heme oxygenase-1 (HO-1), which help mitigate oxidative stress-induced cellular damage .
  • Protection Against Genotoxicity : In studies assessing genotoxicity, this compound was found to protect against oxidative damage caused by various agents, thereby preserving cellular integrity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound against various pathogens:

  • Bacterial Inhibition : Research indicates that this compound disrupts bacterial cell membranes and inhibits biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. This disruption leads to decreased virulence factor production and enhanced susceptibility to antibiotics .

Summary Table of Biological Activities

Biological Activity Mechanism/Effect References
AnticancerInduces apoptosis; cell cycle arrest
Anti-inflammatoryReduces proinflammatory cytokines
AntioxidantScavenges ROS; upregulates antioxidant enzymes
AntimicrobialDisrupts bacterial membranes; inhibits biofilm formation

Properties

IUPAC Name

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDDIKRKFXEWBK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041035
Record name (6)-Gingerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23513-14-6
Record name [6]-Gingerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23513-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gingerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6)-Gingerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GINGEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Gingerol
Reactant of Route 2
Reactant of Route 2
6-Gingerol
Reactant of Route 3
6-Gingerol
Reactant of Route 4
6-Gingerol
Reactant of Route 5
6-Gingerol
Reactant of Route 6
6-Gingerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.